molecular formula C28H20N4O B605235 AGI25696 CAS No. 2201065-84-9

AGI25696

Cat. No.: B605235
CAS No.: 2201065-84-9
M. Wt: 428.49
InChI Key: ZMZOMWGRJGQLDW-UHFFFAOYSA-N
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Description

AGI25696 is a compound known for its role as an inhibitor of methionine adenosyltransferase 2A (MATA2). This enzyme is crucial in the synthesis of S-adenosylmethionine, a key methyl donor in numerous biological processes. This compound has shown significant potential in cancer research, particularly in targeting tumors with methylthioadenosine phosphorylase (MTAP) deletions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AGI25696 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization and subsequent functionalization reactions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

AGI25696 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-a]pyrimidin-7-one derivatives .

Scientific Research Applications

AGI25696 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of methionine adenosyltransferase 2A and its effects on methylation processes.

    Biology: Employed in studies investigating the role of methionine adenosyltransferase 2A in cellular metabolism and gene expression.

    Medicine: Explored as a potential therapeutic agent for treating cancers with MTAP deletions, as it selectively inhibits the growth of these tumors.

Mechanism of Action

AGI25696 exerts its effects by inhibiting methionine adenosyltransferase 2A, thereby reducing the production of S-adenosylmethionine. This inhibition disrupts methylation processes, leading to altered gene expression and cellular metabolism. In MTAP-deleted tumors, the accumulation of methylthioadenosine further sensitizes the cells to the effects of this compound, resulting in selective tumor growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AGI25696 is unique in its specific inhibition of methionine adenosyltransferase 2A and its potent activity against MTAP-deleted tumors. Its distinct chemical structure and high selectivity make it a valuable tool in cancer research and potential therapeutic development .

Properties

CAS No.

2201065-84-9

Molecular Formula

C28H20N4O

Molecular Weight

428.49

IUPAC Name

5-methyl-2,3-diphenyl-6-(quinolin-6-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

InChI

InChI=1S/C28H20N4O/c1-18-24(22-14-15-23-21(17-22)13-8-16-29-23)28(33)32-27(30-18)25(19-9-4-2-5-10-19)26(31-32)20-11-6-3-7-12-20/h2-17,30H,1H3

InChI Key

ZMZOMWGRJGQLDW-UHFFFAOYSA-N

SMILES

O=C1C(C2=CC=C3N=CC=CC3=C2)=C(C)NC4=C(C5=CC=CC=C5)C(C6=CC=CC=C6)=NN14

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AGI-25696;  AGI 25696;  AGI25696.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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